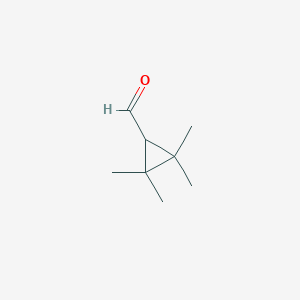

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde and its analogues have been utilized in various chemical syntheses. For instance, they have been successfully cyclized via Huisgen-type [3+2] cycloaddition to tetracyclic platinum-carbene complexes. This process, which includes subsequent hydration, results in the production of tricyclic products with high yields and excellent stereoselectivities. Such methods have been applied to the synthesis of complex molecules like faveline (Oh, Lee, & Hong, 2010).

Asymmetric Synthesis

The compound has found application in asymmetric synthesis. For example, benzaldehyde has been asymmetrically trimethylsilylcyanated using chiral (salen)Ti(IV) catalysts derived from (R)- and (S)-4-hydroxy-5-formyl[2.2]paracyclophane and various diamines. This process achieved a maximum enantiomeric excess of 84% at −78°C, showcasing its potential in producing chiral compounds (Belokon’ et al., 1997).

Catalysis

In catalysis, 2,2,3,3-Tetramethylcyclopropanecarboxaldehyde derivatives are used in reactions involving aminocyclopropanes with both enol ethers and aldehydes. Utilizing a Cu catalyst and a commercially available bisoxazoline ligand, this method gives access to enantio-enriched nitrogen building blocks crucial for the synthesis of bioactive compounds (de Nanteuil, Serrano, Perrotta, & Waser, 2014).

Metal-Organic Frameworks

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde-related compounds have been used in developing metal-organic frameworks. For instance, treatment of selected aldehydes and ketones with cyanotrimethylsilane in the presence of a specific microporous metal-organic framework leads to rapid conversion to cyanosilylated products, showcasing the framework's potential in catalysis (Horike, Dincǎ, Tamaki, & Long, 2008).

Green Chemistry

In the context of green chemistry, derivatives of this compound have been used in environmentally friendly synthesis methods. For example, indoles and benzaldehyde derivatives undergo an efficient one-pot smooth condensation and atmospheric-pressure aerobic dehydrogenation to afford oxidized bis(indol-3-yl)methanes (Silveira, Mendes, Villetti, Back, & Kaufman, 2012).

Propriétés

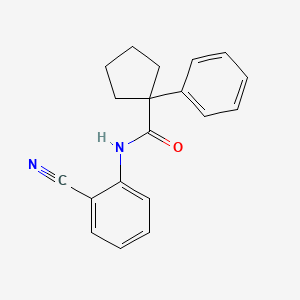

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)6(5-9)8(7,3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBFNXYAKGOFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2972872.png)

![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2972873.png)

![7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2972875.png)

![1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2972879.png)